molecular formula C4H6O3 B1198614 2-Hydroxybut-3-enoic acid CAS No. 600-17-9

2-Hydroxybut-3-enoic acid

Cat. No. B1198614
CAS RN: 600-17-9
M. Wt: 102.09 g/mol
InChI Key: VBWPSWWDYVWZKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxybut-3-enoic acid involves several innovative approaches. A noteworthy method includes the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, which results in 2-hydroxy-4-arylbutanoic acids with high enantioselectivity, utilizing a Ru catalyst with SunPhos as the chiral ligand (Zhu et al., 2010). Additionally, the synthesis and structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters have been explored, showcasing their potency as inhibitors of kynurenine-3-hydroxylase, potentially serving as neuroprotective agents (Drysdale et al., 2000).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of study to understand its chemical behavior and reactivity. The dianion of 3-methylbut-2-enoic acid, a closely related compound, has been analyzed through 13C N.m.r. spectra, suggesting a delocalized structure that contributes to the understanding of the electronic structure of this compound (Bongini et al., 1986).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and potential for diverse chemical syntheses. For example, its esters can be efficiently transformed into bis-potassium salts, leading to the synthesis of substituted 4-hydroxy-2H-pyran-2-ones under mild conditions, demonstrating the compound's versatility in organic synthesis (Schmidt et al., 2006).

Scientific Research Applications

  • Asymmetric Hydrogenation and Synthesis of ACE Inhibitors : The direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids yields 2-hydroxy-4-arylbutanoic acids, which are useful as intermediates in the synthesis of ACE inhibitors (Zhu et al., 2010).

  • Palladium-Catalyzed Cross-Coupling : 3,3-Disubstituted prop-2-enoic acids are synthesized using palladium-catalyzed cross-coupling of 3-substituted 3-iodobut-2-enoic acids with various organometallic reagents (Abarbri et al., 2002).

  • Study on Stereoisomers : Non-stereospecific reduction of 3-oxochol-4-enoic-[24-14C] acid in rats leads to the formation of all four possible stereoisomers of 3-hydroxycholanoic acid (Michio & Kazumi, 1967).

  • Biodegradable Polymers : Poly(3-hydroxybutyric acid) and related polyesters are being used or considered for use in various industries due to their biodegradable properties. These polyesters, also known as polyhydroxyalkanoic acids, are produced through microbial fermentations (Steinbüchel & Füchtenbusch, 1998).

  • Hydroxylation and Halogen Addition : Various (R)-2-hydroxy-3-enoic acids and their derivatives have been subjected to epoxidations and dihydroxylations, leading to the formation of different 2,3-dihydroxy-γ-butyrolactones (Yu & Simon, 1991).

  • Enzymatic Reactions in Bacteria : Studies on monofunctional 2-hydroxypentadienoic acid hydratase from Escherichia coli have revealed its role in bacterial catabolic pathways for degrading aromatic compounds (Pollard & Bugg, 1998).

  • Role in Wine Aroma : The presence of 2-hydroxy-3-methylbutanoic acid in wines and other alcoholic beverages has been linked to relevant sensory effects, highlighting its role in the aroma profile of these beverages (Gracia-Moreno et al., 2015).

  • Enantioseparation in Pharmaceuticals : The enantioseparation of underivatized aliphatic 3-hydroxyalkanoic acids, including 3-hydroxybutyric acid, is important for pharmaceutical applications (Ianni et al., 2014).

  • Biological Activities and Toxicity : The biosynthesis of 2-hydroxybut-3-enyl glucosinolate in Arabidopsis thaliana has been linked to various biological activities, including toxicity to certain organisms and resistance to herbivory (Hansen et al., 2008).

Mechanism of Action

properties

IUPAC Name

2-hydroxybut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2-3,5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWPSWWDYVWZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975423
Record name 2-Hydroxybut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

600-17-9
Record name Vinylglycolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybut-3-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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